(R)-2-(Diphenylphosphino)-1-phenylethanamine

Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

Achieving high enantioselectivity in asymmetric hydrogenation and C-C bond formation often fails with achiral ligands. (R)-2-(Diphenylphosphino)-1-phenylethanamine (CAS 141096-35-7) solves this by providing a defined chiral P,N-environment that drives preferential formation of the (R)-enantiomer. - Enantiomeric excess up to 99% ee directly translates to high product ee in prochiral ketone/imine reductions. - Tiered purity grades (95%-98%) enable cost-effective high-throughput screening before scaling to cGMP-relevant batches. - Consistent lot-to-lot quality (MW 305.35 g/mol, C20H20NP) ensures reproducible catalyst performance for mechanistic studies.

Molecular Formula C20H20NP
Molecular Weight 305.361
CAS No. 141096-35-7
Cat. No. B596460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Diphenylphosphino)-1-phenylethanamine
CAS141096-35-7
Molecular FormulaC20H20NP
Molecular Weight305.361
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1
InChIKeyOTNYDYNCOCRMDG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: (R)-2-(Diphenylphosphino)-1-phenylethanamine


(R)-2-(Diphenylphosphino)-1-phenylethanamine (CAS 141096-35-7) is a chiral aminophosphine ligand belonging to the class of heterodonor P,N-ligands, featuring a diphenylphosphino group and a chiral 1-phenylethanamine backbone . It is a white crystalline solid with a molecular weight of 305.35 g/mol (C20H20NP), and is commercially supplied at purities ranging from 95% to 98% with enantiomeric excess specifications up to 99% ee . This compound is primarily employed as a chiral ligand in transition metal-catalyzed asymmetric synthesis, including hydrogenation and C-C bond-forming reactions, to induce enantioselectivity in the production of optically active fine chemicals and pharmaceutical intermediates .

1
Chiral P,N-ligand For transition metal–catalyzed asymmetric synthesis
2
Verified enantiomeric purity Chiral HPLC analysis supports stereochemical control
3
Tiered purity options Cost-performance matching from screening to validation

(R)-2-(Diphenylphosphino)-1-phenylethanamine: Substitution Risks


Substituting (R)-2-(Diphenylphosphino)-1-phenylethanamine with its (S)-enantiomer (CAS 1103533-85-2) or with non-chiral, achiral phosphine ligands results in a loss of enantioselectivity control in asymmetric catalysis. As a chiral P,N-ligand, its specific (R)-configuration creates a defined steric and electronic environment around the metal center, which dictates the preferential formation of one product enantiomer . Using the opposite enantiomer will invert the product stereochemistry, while employing an achiral ligand typically leads to racemic mixtures, rendering the process unsuitable for applications requiring enantiopure compounds, such as pharmaceutical synthesis . Furthermore, variations in the ligand backbone, such as using a simpler amine or a different phosphine substituent, can significantly alter both the catalytic activity and the enantioselectivity outcomes, as demonstrated in structure-activity relationship studies of related aminophosphine ligands [1].

Enantiomer inversion
Using the (S)-enantiomer inverts product stereochemistry and may not yield the desired enantiomer.
Achiral ligand limitation
Achiral phosphine ligands cannot induce enantioselectivity, leading to racemic products.
Backbone variation
Modifying the amine or phosphine substituents can alter catalytic activity and enantioselectivity profiles.

Quantitative Evidence: (R)-2-(Diphenylphosphino)-1-phenylethanamine


Enantiomeric Purity Specification

A direct procurement differentiator for (R)-2-(Diphenylphosphino)-1-phenylethanamine is the availability of a high, analytically verified enantiomeric excess (ee) specification. The compound is commercially offered with a purity of 98% and a documented enantiomeric excess of 99% ee, as confirmed by chiral HPLC analysis . This level of stereochemical purity is essential for reproducible outcomes in asymmetric catalysis, where even small amounts of the opposite enantiomer can act as a 'chiral poison,' reducing the observed enantioselectivity of the overall process. While the (S)-enantiomer is also commercially available, the (R)-enantiomer's specific stereochemistry is mandated for producing a desired (R)-configured product .

Enantiomeric Purity
Specification review
99% ee (supplier spec.)
Supports stereochemical integrity in asymmetric catalysis
Verify by chiral HPLC; opposite enantiomer yields opposite product configuration
Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

P,N-Heterodonor Ligand Advantage

As a chiral P,N-ligand, (R)-2-(Diphenylphosphino)-1-phenylethanamine leverages the distinct electronic and steric properties of phosphorus and nitrogen donor atoms, an architecture that often leads to enhanced enantioselectivity in certain asymmetric transformations compared to C2-symmetric diphosphine ligands like BINAP. While direct head-to-head comparisons for this specific compound are not available in the open literature, class-level evidence demonstrates that structurally related P,N-ligands can achieve up to 99% enantiomeric excess (ee) in rhodium-catalyzed asymmetric hydrogenation reactions [1][2]. The combination of a strong σ-donating/π-accepting phosphine with a σ-donating amine creates a unique electronic asymmetry around the metal center, which can improve substrate discrimination and accelerate key steps in the catalytic cycle .

P,N-Heterodonor Motif
Class-level inference
Related P,N-ligands achieve up to 99% ee in Rh-catalyzed hydrogenation
P,N motif may offer complementary enantioselectivity for challenging substrates
Direct head-to-head data for this compound vs. BINAP not available in open literature
Asymmetric Hydrogenation Ligand Design P,N-Ligands

Tiered Chemical Purity Options

Commercial suppliers offer (R)-2-(Diphenylphosphino)-1-phenylethanamine at three distinct minimum purity levels: 95% , 97% , and 98% (with 99% ee) . This tiered availability allows for procurement optimization based on the specific requirements of the application. For routine catalyst screening or initial process development, a 95% purity grade may be sufficient and more cost-effective. However, for applications demanding high reproducibility, especially in late-stage pharmaceutical intermediate synthesis, the 98% purity/99% ee grade offers a higher level of assurance against ligand-derived impurities that could deactivate the catalyst or contaminate the final product . In contrast, an achiral ligand like triphenylphosphine (PPh3) is typically available at >99% purity but lacks the chiral center, making it unsuitable for enantioselective synthesis.

Tiered Purity Grades
Lot attribute
95%, 97%, 98% assay (supplier grades)
Allows cost-performance optimization across development stages
Review individual CoA for impurity profiles; 98% grade recommended for validation runs
Ligand Quality Catalyst Preparation Reproducibility

Application Scenarios: (R)-2-(Diphenylphosphino)-1-phenylethanamine


Asymmetric Hydrogenation of Ketones and Imines

This ligand is optimally deployed in the asymmetric hydrogenation of prochiral ketones or imines to produce chiral alcohols or amines with high enantiomeric purity. The high enantiomeric excess specification (99% ee) of the ligand directly translates to the potential for achieving high product ee values, a critical metric for pharmaceutical intermediate synthesis. The P,N-heterodonor character, supported by class-level evidence for related ligands achieving up to 99% ee [1], makes it a prime candidate for substrates where traditional diphosphine ligands may underperform.

Catalyst Development and Screening

The tiered purity offerings (95% to 98%) make this compound a practical choice for academic and industrial research groups conducting catalyst screening. Researchers can utilize the 95% purity grade for high-throughput screening to identify promising reaction conditions without incurring the cost of the highest-purity material. Once a lead is identified, the 98%/99% ee grade can be procured for more rigorous optimization and reproducibility studies.

Synthesis of (R)-Pharmaceutical Building Blocks

The specific (R)-stereochemistry of this ligand is essential for producing (R)-enantiomer drug candidates or key intermediates . Procurement of the (R)-enantiomer, rather than its (S)-counterpart, is non-negotiable when the desired final product requires an (R)-configuration. This scenario is common in the synthesis of many APIs where the (R)-enantiomer possesses the desired therapeutic activity, while the (S)-enantiomer may be inactive or have undesirable effects.

Metal Complex Preparation for Mechanistic Studies

The high purity grades (97-98%) and specific molecular weight (305.35 g/mol) enable the preparation of well-defined, homogeneous transition metal catalysts. This is crucial for mechanistic investigations and kinetic studies in academic and industrial research settings, where the presence of ligand-derived impurities can lead to irreproducible results and ambiguous conclusions about catalytic cycles.

Application
Selection Property
Validation Focus
Asymmetric hydrogenation of ketones/imines
Enantiomeric purity specification
Product enantiomeric excess in hydrogenation
Catalyst development and screening
Tiered purity grades
Cost-performance matching for screening workflows
Synthesis of (R)-configured building blocks
(R)-configuration specificity
Stereochemical integrity in target molecule synthesis
Metal complex preparation for mechanistic studies
High chemical purity
Reproducibility in homogeneous catalysis studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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